

# A Comparative Guide to the Spectroscopic Profile of N-Boc-4-piperidineethanol

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## Compound of Interest

Compound Name: *N-Boc-4-piperidineethanol*

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For researchers and professionals in drug development and chemical synthesis, accurate identification and characterization of molecules are paramount. This guide provides a detailed comparison of the spectroscopic data for **N-Boc-4-piperidineethanol** against structurally related alternatives, namely N-Boc-4-piperidinemethanol and N-Boc-piperidine-4-carboxylic acid. The presented data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers a clear benchmark for compound verification and quality control.

## Spectroscopic Data Comparison

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **N-Boc-4-piperidineethanol** and its analogues. This direct comparison highlights the distinct spectral features arising from their structural differences.

### $^1\text{H}$ NMR Data Comparison (500 MHz, $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
N-Boc-4-piperidineethanol	3.73 – 3.63	m	2H	-CH <sub>2</sub> OH
3.40 – 3.26	m	2H	Piperidine H2, H6 (axial)	
1.99 – 1.73	m	4H	Piperidine H3, H5 (axial & equatorial)	
1.67 – 1.48	m	3H	-CH <sub>2</sub> CH <sub>2</sub> OH, Piperidine H4	
1.46	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>	
1.45 – 1.32	m	1H	Piperidine H2, H6 (equatorial)	
N-Boc-4-piperidinemethanol	4.08	br d, J=12.9 Hz	2H	Piperidine H2, H6 (equatorial)
3.48	d, J=6.3 Hz	2H	-CH <sub>2</sub> OH	
2.69	t, J=12.4 Hz	2H	Piperidine H2, H6 (axial)	
1.77	d, J=12.8 Hz	2H	Piperidine H3, H5 (equatorial)	
1.70-1.60	m	1H	Piperidine H4	
1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>	
1.18	qd, J=12.4, 4.0 Hz	2H	Piperidine H3, H5 (axial)	
N-Boc-piperidine-4-carboxylic acid	3.90	br d, J=13.2 Hz	2H	Piperidine H2, H6 (equatorial)

2.89	br t, J=12.1 Hz	2H	Piperidine H2, H6 (axial)
2.50	tt, J=11.4, 3.9 Hz	1H	Piperidine H4
1.95	br d, J=13.2 Hz	2H	Piperidine H3, H5 (equatorial)
1.77-1.64	m	2H	Piperidine H3, H5 (axial)
1.46	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

## **<sup>13</sup>C NMR Data Comparison (126 MHz, CDCl<sub>3</sub>)**

Compound	Chemical Shift ( $\delta$ ppm)	Assignment
N-Boc-4-piperidineethanol	155.0	C=O (Boc)
79.3	-C(CH <sub>3</sub> ) <sub>3</sub>	
62.8	-CH <sub>2</sub> OH	
56.9	Piperidine C4	
46.4	Piperidine C2, C6	
31.0, 30.6	Piperidine C3, C5	
29.3	-CH <sub>2</sub> CH <sub>2</sub> OH	
28.7	-C(CH <sub>3</sub> ) <sub>3</sub>	
23.6	-	
N-Boc-4-piperidinemethanol	154.9	C=O (Boc)
79.4	-C(CH <sub>3</sub> ) <sub>3</sub>	
67.8	-CH <sub>2</sub> OH	
43.7	Piperidine C2, C6	
40.5	Piperidine C4	
29.1	Piperidine C3, C5	
28.5	-C(CH <sub>3</sub> ) <sub>3</sub>	
N-Boc-piperidine-4-carboxylic acid	179.9	COOH
154.9	C=O (Boc)	
79.6	-C(CH <sub>3</sub> ) <sub>3</sub>	
42.9	Piperidine C2, C6	
40.8	Piperidine C4	
28.5	Piperidine C3, C5	
28.4	-C(CH <sub>3</sub> ) <sub>3</sub>	

## IR Data Comparison (Film, $\nu_{max}$ , $cm^{-1}$ )

Compound	O-H Stretch	C-H Stretch	C=O Stretch (Boc)	Other Key Absorptions
N-Boc-4-piperidineethanol [1]	3428 (broad)	2971, 2872	1692	1478, 1457, 1366, 1251, 1169, 1059
N-Boc-4-piperidinemethanol	3387 (broad)	2927, 2854	1685	1422, 1365, 1245, 1168
N-Boc-piperidine-4-carboxylic acid	3400-2500 (very broad)	2978, 2880	1694	1711 (C=O acid), 1421, 1288, 1165

## Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra for N-Boc-piperidine derivatives.

## NMR Spectroscopy

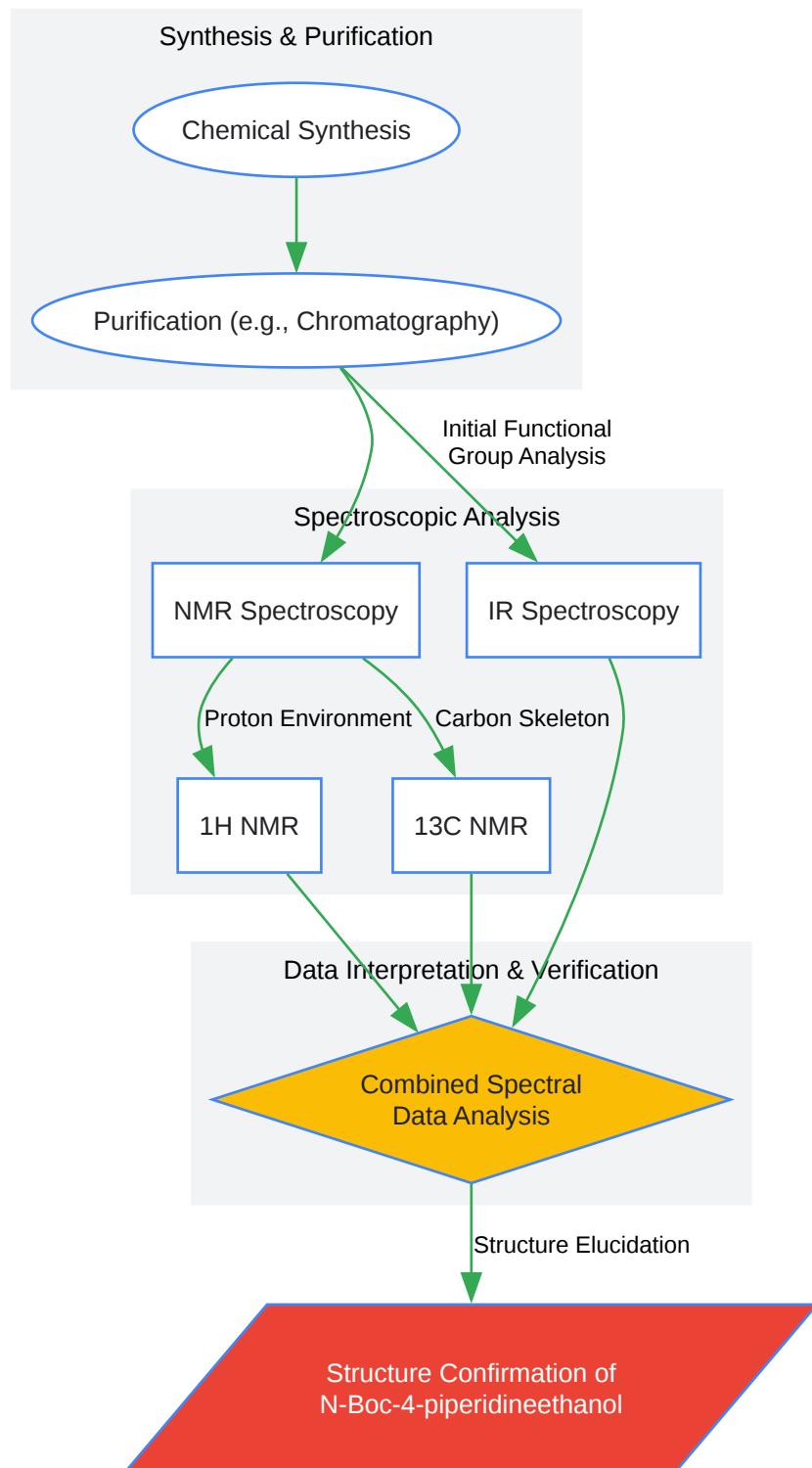
A sample of 5-10 mg of the compound is typically dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ( $CDCl_3$ ), and transferred to an NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

IR spectra are commonly recorded on an FTIR spectrometer. For liquid or low-melting solid samples, a small amount is placed as a thin film between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is recorded as percent transmittance versus wavenumber ( $cm^{-1}$ ).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like **N-Boc-4-piperidineethanol** using spectroscopic methods.



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Caption: Workflow for Synthesis and Spectroscopic Confirmation.

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## References

- 1. [macmillan.princeton.edu](https://www.macmillan.princeton.edu) [macmillan.princeton.edu]
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